5-Bromo-2-iodo-pyridine-3-carbonitrile
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Description
Molecular Structure Analysis
The molecular structure of “5-Bromo-2-iodo-pyridine-3-carbonitrile” can be inferred from its name. It is likely to have a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), with bromine (Br) attached to the 5th carbon, iodine (I) attached to the 2nd carbon, and a carbonitrile group (-C≡N) attached to the 3rd carbon .Mechanism of Action
Target of Action
It is known that halogenated pyridines, such as this compound, are often used in organic synthesis and medicinal chemistry due to their reactivity and ability to form complex structures .
Mode of Action
5-Bromo-2-iodo-pyridine-3-carbonitrile is a halogenated pyridine derivative. It is often used as a building block in organic synthesis . The bromine and iodine atoms on the pyridine ring can undergo various reactions, such as Suzuki-Miyaura cross-coupling , to form carbon-carbon bonds. This allows the compound to interact with its targets and induce changes.
Biochemical Pathways
Halogenated pyridines are known to be involved in a variety of chemical reactions and can influence multiple biochemical pathways depending on the context of their use .
Result of Action
The molecular and cellular effects of 5-Bromo-2-iodo-pyridine-3-carbonitrile would depend on the specific context of its use. As a building block in organic synthesis, its primary role is to form complex structures through reactions with other compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-iodo-pyridine-3-carbonitrile. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the outcomes of its reactions .
properties
IUPAC Name |
5-bromo-2-iodopyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrIN2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVGYLFWLJYBKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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